(4H-furo[3,2-b]pyrrol-5-yl)(4-phenethylpiperazin-1-yl)methanone
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Overview
Description
(4H-furo[3,2-b]pyrrol-5-yl)(4-phenethylpiperazin-1-yl)methanone is a complex organic compound that features a unique fusion of furo[3,2-b]pyrrole and phenethylpiperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4H-furo[3,2-b]pyrrol-5-yl)(4-phenethylpiperazin-1-yl)methanone typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the furo[3,2-b]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted furan and an amine.
Attachment of the phenethylpiperazine moiety: This step often involves a nucleophilic substitution reaction where the phenethylpiperazine is introduced to the furo[3,2-b]pyrrole core.
Final methanone formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4H-furo[3,2-b]pyrrol-5-yl)(4-phenethylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenethylpiperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
(4H-furo[3,2-b]pyrrol-5-yl)(4-phenethylpiperazin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, possibly targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes or as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of (4H-furo[3,2-b]pyrrol-5-yl)(4-phenethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (4H-furo[3,2-b]pyrrol-5-yl)(4-phenylpiperazin-1-yl)methanone
- (4H-furo[3,2-b]pyrrol-5-yl)(4-benzylpiperazin-1-yl)methanone
Uniqueness
(4H-furo[3,2-b]pyrrol-5-yl)(4-phenethylpiperazin-1-yl)methanone is unique due to the presence of both the furo[3,2-b]pyrrole and phenethylpiperazine moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
IUPAC Name |
4H-furo[3,2-b]pyrrol-5-yl-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c23-19(17-14-18-16(20-17)7-13-24-18)22-11-9-21(10-12-22)8-6-15-4-2-1-3-5-15/h1-5,7,13-14,20H,6,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLQEKMJUPLXMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=CC4=C(N3)C=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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